5-(But-3-yn-1-ylamino)furan-2-carboxylic acid
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Overview
Description
5-(But-3-yn-1-ylamino)furan-2-carboxylic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with but-3-yn-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-yn-1-ylamino)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction could produce 5-(but-3-yn-1-ylamino)furan-2-methanol.
Scientific Research Applications
5-(But-3-yn-1-ylamino)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(But-3-yn-1-ylamino)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative of furan with only a carboxylic acid group.
5-Methylfuran-2-carboxylic acid: Contains a methyl group instead of the but-3-yn-1-ylamino group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups.
Uniqueness
5-(But-3-yn-1-ylamino)furan-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NO3 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(but-3-ynylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-2-3-6-10-8-5-4-7(13-8)9(11)12/h1,4-5,10H,3,6H2,(H,11,12) |
InChI Key |
OTMSWCQIINRDFT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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